1-Methyl-2-oxo-1,2-dihydropyridine-4-carbaldehyde
Overview
Description
1-Methyl-2-oxo-1,2-dihydropyridine-4-carbaldehyde is a chemical compound with the molecular formula C7H7NO2. It is a derivative of pyridine, characterized by the presence of a methyl group, an oxo group, and an aldehyde group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-2-oxo-1,2-dihydropyridine-4-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of 2-oxo-1,2-dihydropyridine with formaldehyde in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature, and yields the desired aldehyde product .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-2-oxo-1,2-dihydropyridine-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various reagents, including halogens and nucleophiles, can be used for substitution reactions.
Major Products Formed:
Oxidation: 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid.
Reduction: 1-Methyl-2-oxo-1,2-dihydropyridine-4-methanol.
Substitution: Products depend on the substituent introduced.
Scientific Research Applications
1-Methyl-2-oxo-1,2-dihydropyridine-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in chemical reactions
Mechanism of Action
The mechanism of action of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
1-Methyl-2-oxo-1,2-dihydropyridine-4-carbaldehyde can be compared with other similar compounds, such as:
2-Oxo-1,2-dihydropyridine-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
1-Methyl-2-oxo-1,2-dihydro-4-pyridinecarboxylic acid: Contains a carboxylic acid group at the 4-position instead of an aldehyde.
Uniqueness: The presence of the aldehyde group at the 4-position and the methyl group at the 1-position makes this compound unique.
Properties
IUPAC Name |
1-methyl-2-oxopyridine-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c1-8-3-2-6(5-9)4-7(8)10/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYQGRCCIACNIES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=CC1=O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60558577 | |
Record name | 1-Methyl-2-oxo-1,2-dihydropyridine-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60558577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94170-15-7 | |
Record name | 1-Methyl-2-oxo-1,2-dihydropyridine-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60558577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methyl-2-oxo-1,2-dihydropyridine-4-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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